molecular formula C12H16ClNO2 B1450031 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride CAS No. 2172496-29-4

2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride

Cat. No.: B1450031
CAS No.: 2172496-29-4
M. Wt: 241.71 g/mol
InChI Key: YZFYWCMVQMVIFX-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride is a chemical compound known for its versatile properties and applications in various fields such as pharmaceuticals, organic synthesis, and materials science . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to an acetic acid moiety. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of N-substituted piperidines, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of specific catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride stands out due to its specific combination of a pyrrolidine ring and a phenyl-acetic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFYWCMVQMVIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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